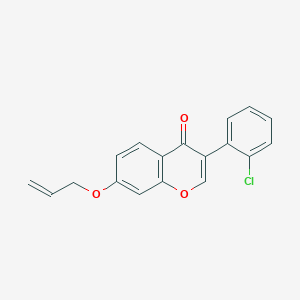
7-(allyloxy)-3-(2-chlorophenyl)-4H-chromen-4-one
Overview
Description
7-(allyloxy)-3-(2-chlorophenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the allyloxy and chlorophenyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(allyloxy)-3-(2-chlorophenyl)-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 7-hydroxy-4H-chromen-4-one in the presence of a base, followed by the introduction of the allyloxy group through an etherification reaction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(allyloxy)-3-(2-chlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chroman-4-one derivatives.
Substitution: Formation of substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(allyloxy)-3-(2-chlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(2-chlorophenyl)-4H-chromen-4-one
- 7-methoxy-3-(2-chlorophenyl)-4H-chromen-4-one
- 7-(allyloxy)-3-(4-chlorophenyl)-4H-chromen-4-one
Uniqueness
7-(allyloxy)-3-(2-chlorophenyl)-4H-chromen-4-one is unique due to the presence of both the allyloxy and 2-chlorophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-prop-2-enoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO3/c1-2-9-21-12-7-8-14-17(10-12)22-11-15(18(14)20)13-5-3-4-6-16(13)19/h2-8,10-11H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJXDRBVQFISBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


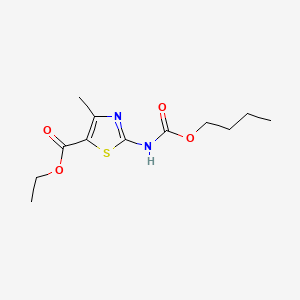
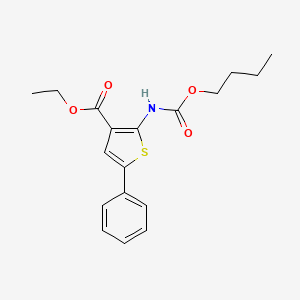
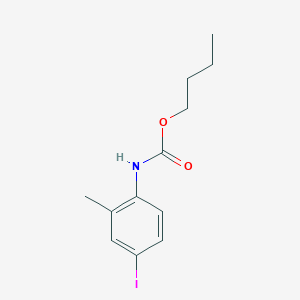
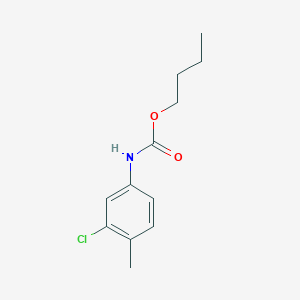
![butyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3752406.png)
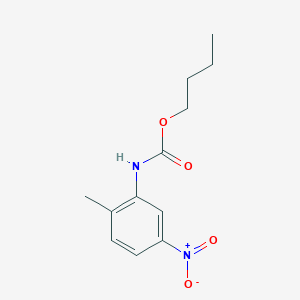

![butyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B3752432.png)
![butyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B3752433.png)
![propyl 3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B3752441.png)
![3-(3-methoxy-4-propoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3752445.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide](/img/structure/B3752447.png)
![3-{[butyl(methyl)amino]methyl}-2,8-dimethyl-4-quinolinol](/img/structure/B3752453.png)
![7-[(2-chlorobenzyl)oxy]-3-(2-chlorophenyl)-4H-chromen-4-one](/img/structure/B3752466.png)
